molecular formula C17H13NO4S B12145283 (5E)-5-(4-hydroxy-3-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione

(5E)-5-(4-hydroxy-3-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B12145283
M. Wt: 327.4 g/mol
InChI Key: QJOCXZVBGRBJNF-XNTDXEJSSA-N
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Description

(5E)-5-(4-hydroxy-3-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a thiazolidine-2,4-dione core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a benzylidene group and a phenyl group further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-hydroxy-3-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-phenyl-1,3-thiazolidine-2,4-dione. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(4-hydroxy-3-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzylidene group can be reduced to form a saturated derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde or 4-hydroxy-3-methoxybenzoic acid.

    Reduction: Formation of 5-(4-hydroxy-3-methoxybenzyl)-3-phenyl-1,3-thiazolidine-2,4-dione.

    Substitution: Formation of derivatives with different substituents on the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-(4-hydroxy-3-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects could be related to the inhibition of pro-inflammatory enzymes and cytokines. The compound’s anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione
  • (5E)-5-(4-hydroxy-3-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

(5E)-5-(4-hydroxy-3-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and methoxy groups on the benzylidene moiety, along with the thiazolidine-2,4-dione core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H13NO4S

Molecular Weight

327.4 g/mol

IUPAC Name

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H13NO4S/c1-22-14-9-11(7-8-13(14)19)10-15-16(20)18(17(21)23-15)12-5-3-2-4-6-12/h2-10,19H,1H3/b15-10+

InChI Key

QJOCXZVBGRBJNF-XNTDXEJSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)C3=CC=CC=C3)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3)O

Origin of Product

United States

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